molecular formula C14H25Cl2N3 B13868812 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B13868812
M. Wt: 306.3 g/mol
InChI Key: PMNYQIAVDPNKCX-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride is a piperidine-derived compound featuring a dimethylamino group at the 4-position of the piperidine ring and a para-aminomethylphenyl substituent. Its dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula

C14H25Cl2N3

Molecular Weight

306.3 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-N,N-dimethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C14H23N3.2ClH/c1-16(2)13-7-9-17(10-8-13)14-5-3-12(11-15)4-6-14;;/h3-6,13H,7-11,15H2,1-2H3;2*1H

InChI Key

PMNYQIAVDPNKCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Amino-4-phenylpiperidine Core

One established method starts from 1-benzyl-4-piperidone , which undergoes a sequence of reactions:

  • Reaction with phenyllithium or phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group at the 4-position.
  • Formation of a cyanohydrin intermediate followed by reaction with an N-protected methylamine (e.g., benzylmethylamine).
  • Deprotection and reduction steps to yield 4-methylamino-4-phenylpiperidine intermediates.
  • Catalytic hydrogenation for debenzylation and purification.

This route can be summarized as a four-step process starting from 1-benzyl-4-piperidone, involving cyanohydrin formation, amine addition, Grignard reaction, and deprotection/hydrogenation.

Introduction of the N,N-Dimethylamino Group

The N,N-dimethylamino substitution at the 4-position can be achieved via reductive amination:

  • Starting from 1-(tert-butoxycarbonyl)-4-piperidone , treatment with dimethylamine hydrochloride and a reducing agent such as sodium cyanoborohydride in methanol.
  • This reaction proceeds over several days at room temperature.
  • Acidic workup with hydrochloric acid followed by basification and extraction yields N,N-dimethylpiperidin-4-amine as a key intermediate.

Attachment of the 4-(Aminomethyl)phenyl Group

The 4-(aminomethyl)phenyl substituent is introduced by:

  • Using 4-bromobenzyl bromide or related benzyl halides as alkylating agents.
  • Alkylation of the piperidine nitrogen (position 1) with the benzyl halide derivative.
  • Subsequent reduction or functional group transformation to convert the benzyl substituent to the aminomethyl group.
  • Buchwald–Hartwig coupling and other palladium-catalyzed amination methods may also be employed to attach aryl amines to the piperidine nitrogen.

Salt Formation and Purification

  • Conversion of the free base to the dihydrochloride salt is typically done by treatment with hydrochloric acid in suitable solvents.
  • The salt form improves crystallinity, stability, and handling.
  • Purification involves recrystallization from alcohol/water mixtures or other solvent systems.

Representative Synthetic Route Summary Table

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield/Notes
1 1-Benzyl-4-piperidone Reaction with phenylmagnesium bromide (Grignard) 1-Benzyl-4-phenylpiperidin-4-ol Moderate yield; requires careful handling
2 Cyanohydrin formation from above intermediate Reaction with N-protected methylamine N-Protected 4-methylamino-4-phenylpiperidine "One-pot" possible; improved industrial viability
3 N-Protected amine Deprotection and reduction (LiAlH4 or catalytic H2) 4-Methylamino-4-phenylpiperidine Hydrogenation for debenzylation
4 4-Piperidone derivative Reductive amination with dimethylamine hydrochloride and NaCNBH3 N,N-Dimethylpiperidin-4-amine Room temp, 4 days; acid/base workup
5 N,N-Dimethylpiperidin-4-amine Alkylation with 4-(aminomethyl)benzyl halide or coupling 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine Palladium-catalyzed coupling possible
6 Free base compound Treatment with HCl Dihydrochloride salt Improves stability and purity

Notes on Industrial and Laboratory Scale Synthesis

  • The classical six-step method involving phenyllithium is less favored industrially due to long reflux times and handling difficulties of phenyllithium.
  • The cyanohydrin and Grignard reagent method reduces steps and improves yields, allowing some steps to be combined in one pot, which is advantageous for scale-up.
  • Reductive amination using sodium cyanoborohydride is a common and mild method for introducing N,N-dimethyl groups on piperidones.
  • Palladium-catalyzed Buchwald–Hartwig amination provides a versatile route for attaching aromatic amines to piperidine nitrogen atoms, enabling structural diversification.
  • Salt formation with hydrochloric acid is standard for amine-containing compounds to improve handling and stability.

Summary of Research Findings

  • The synthesis of 1-(4-(aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride is best approached via a convergent strategy combining cyanohydrin intermediates, reductive amination, and palladium-catalyzed coupling.
  • Optimization of protecting groups and reaction conditions (temperature, pressure, solvent) is critical to maximize yield and purity.
  • Industrially viable processes minimize hazardous reagents (e.g., phenyllithium) and long reaction times.
  • The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability.

This detailed analysis synthesizes the most relevant preparation methods from patents, chemical literature, and synthetic protocols, providing a comprehensive guide to the preparation of this compound. Further optimization and scale-up studies would depend on the specific application and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Amine Modifications

N,N-Dimethylpiperidin-4-amine Hydrochloride (CAS 172281-90-2)
  • Key Difference: Lacks the para-aminomethylphenyl substituent.
  • Similarity Score : 1.00 (structural backbone alignment) .
4-(Dimethylamino)piperidine Dihydrochloride (CAS 4876-59-9)
  • Key Difference : Absence of the phenyl group entirely.
  • Impact : Simplified structure with fewer hydrophobic interactions, likely resulting in distinct pharmacokinetic profiles.
  • Similarity Score : 1.00 (core piperidine-dimethylamine motif) .
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride (CAS PK00255E-2)
  • Key Difference: Nitrobenzyl substituent instead of aminomethylphenyl.

Analogues with Heterocyclic or Aromatic Substitutions

1-(4-(Aminomethyl)phenyl)pyridin-1-ium Chloride (CAS 1459205-36-7)
  • Key Difference : Replacement of piperidine with a pyridine ring.
  • Impact : Pyridine’s lower basicity (pKa ~5 vs. piperidine’s ~11) reduces protonation at physiological pH, affecting solubility and membrane permeability .
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine Dihydrochloride (CAS 1259314-65-2)
  • Key Difference : Incorporation of an acridine scaffold and methylpiperazine.
  • Impact : Acridine’s planar structure enables DNA intercalation, suggesting divergent therapeutic applications (e.g., anticancer vs. neurological targets for the target compound) .

Pharmacologically Relevant Derivatives

1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine Hydrochloride (CAS 1353980-07-0)
  • Key Difference : Methoxybenzyl group and methylamine at position 3 of piperidine.
1-(Pyridin-4-yl)cyclopropanamine Dihydrochloride
  • Key Difference : Cyclopropane ring adjacent to the amine.
  • Impact : Cyclopropane’s ring strain may confer conformational rigidity, influencing binding to enzymes or receptors .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Solubility (HCl Salt) Key Functional Groups Potential Applications Reference
Target Compound ~297.3* High (dihydrochloride) Piperidine, dimethylamine, aminomethylphenyl Neurological/Receptor studies Estimated
N,N-Dimethylpiperidin-4-amine HCl 164.7 High Piperidine, dimethylamine Chemical intermediate
1-(3-Nitrobenzyl)piperidin-4-amine 2HCl 308.2 Moderate Piperidine, nitrobenzyl Research reagent
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine 2HCl 441.4 Low (acridine core) Acridine, methylpiperazine Anticancer research

*Estimated based on structural formula.

Biological Activity

1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride, also known by its CAS number 1007869-57-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H23N3
  • Molecular Weight : 233.35 g/mol
  • CAS Number : 1007869-57-9

The compound exhibits its biological activity primarily through interactions with various neurotransmitter systems. It has been studied for its potential effects on neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The compound's structure suggests it may act as a modulator of cholinergic pathways, which are crucial for cognitive function.

Neuroprotective Effects

Research indicates that derivatives of piperidine, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride exhibits cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Reference
HEP-G212.5
BV-17315.0
NEURO 2A10.0

These results indicate that the compound has significant potential as an anticancer agent.

Study on Neurodegenerative Diseases

A study focusing on the synthesis of peptide derivatives related to this compound highlighted its reduced toxicity compared to traditional treatments like 4-aminopyridine. The new derivatives showed promising results in inhibiting β-secretase activity, which is crucial for reducing amyloid plaque formation in Alzheimer's patients .

Cancer Treatment Applications

Another investigation explored the use of piperidine derivatives in cancer therapy. The study found that compounds similar to 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride could induce apoptosis in tumor cells while exhibiting lower toxicity profiles than existing chemotherapeutics .

Q & A

Basic Research Question: How can researchers optimize the synthesis of 1-(4-(Aminomethyl)phenyl)-N,N-dimethylpiperidin-4-amine dihydrochloride to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step reactions, including amine alkylation, benzyl group introduction, and HCl salt formation. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., amine protection) to minimize side reactions .
  • pH Adjustment : Use aqueous NaOH (1M) to neutralize excess HCl post-salt formation, ensuring crystallization efficiency .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol to achieve >95% purity .

Basic Research Question: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the piperidine ring conformation, benzyl group substitution, and dimethylamine proton signals (e.g., δ 2.2–2.4 ppm for N–CH₃) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 279.18 for [M+H]⁺) and fragmentation patterns to distinguish positional isomers .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and aminomethylphenyl group .

Basic Research Question: How should researchers assess the compound’s purity for pharmacological studies?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm. Accept purity thresholds ≥98% for in vivo studies .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability during storage .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Question: What strategies are recommended for identifying biological targets of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using radioligand displacement (³H-labeled antagonists) to identify high-affinity targets (Kd < 100 nM) .
  • Kinase Profiling : Use immobilized metal affinity chromatography (IMAC) to assess inhibition of kinases like MAPK or PI3K .
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., neuroinflammatory markers) .

Advanced Research Question: How can in vitro assays be designed to evaluate its pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Aim for t₁/₂ > 30 min .
  • Caco-2 Permeability : Measure apparent permeability (Papp) in a bidirectional assay. Target Papp > 1 × 10⁻⁶ cm/s for high oral bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (fu > 5% for CNS penetration) .

Advanced Research Question: How should researchers address contradictory data in receptor affinity studies?

Methodological Answer:

  • Structural Analog Comparison : Compare binding data with analogs (e.g., N-benzyl-N-methylpiperidin-4-amine) to identify substituent-specific effects .
  • Orthogonal Assays : Validate receptor activation via calcium flux (FLIPR) or cAMP accumulation to confirm functional agonism/antagonism .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with α2-adrenergic receptors) to resolve discrepancies in binding modes .

Advanced Research Question: What methodologies are used to assess its metabolic stability and toxicity?

Methodological Answer:

  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (IC₅₀ < 10 μM indicates high risk) .
  • AMES Test : Use Salmonella typhimurium strains TA98/TA100 to rule out mutagenicity at ≤100 μg/plate .
  • Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure (EC₅₀ > 50 μM desirable) .

Advanced Research Question: How can researchers evaluate its potential neuropharmacological effects?

Methodological Answer:

  • In Vivo Behavioral Assays : Test locomotor activity (open field test) and anxiety (elevated plus maze) in rodents at 1–10 mg/kg doses .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess NMDA receptor modulation .
  • Microdialysis : Quantify extracellular dopamine/serotonin in rat striatum post-administration .

Advanced Research Question: What computational tools are effective for predicting interactions with structural analogs?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., –NO₂ vs. –CH₃) with receptor affinity .
  • Docking Studies : Simulate binding poses in the 5-HT₂A receptor active site (PDB: 6WGT) using AutoDock Vina .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for piperidine ring modifications to prioritize synthesis .

Advanced Research Question: How should stability studies be designed for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. Accept ≤5% degradation .
  • Lyophilization : Store as a lyophilized powder at –20°C under nitrogen to prevent hygroscopic degradation .
  • Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to validate amber vial storage .

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